1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid
Overview
Description
1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzotriazole moiety linked to a 2,4-dimethylphenoxyethyl group, along with an oxalic acid component. The combination of these functional groups imparts distinct reactivity and stability to the compound, making it a subject of interest in synthetic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole typically involves a multi-step process. One common approach is the nucleophilic substitution reaction where 2,4-dimethylphenol reacts with 2-chloroethylbenzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or amine derivatives.
Substitution: The benzotriazole moiety can undergo electrophilic substitution reactions, particularly in the presence of strong acids or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Scientific Research Applications
1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing catalytic activity. Additionally, the phenoxyethyl group can engage in hydrophobic interactions with protein surfaces, altering their function. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
2-(2,4-Dimethylphenoxy)ethylamine: Shares the phenoxyethyl group but lacks the benzotriazole moiety.
1-(2,4-Dimethylphenoxy)benzotriazole: Similar structure but without the ethyl linkage.
2,4-Dimethylphenoxyacetic acid: Contains the phenoxy group but with different functional groups.
Uniqueness: 1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole stands out due to the combination of the benzotriazole and phenoxyethyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical interactions and stability under various conditions.
Properties
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]benzotriazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.C2H2O4/c1-12-7-8-16(13(2)11-12)20-10-9-19-15-6-4-3-5-14(15)17-18-19;3-1(4)2(5)6/h3-8,11H,9-10H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBBXPKLKGAMII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=N2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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